REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][C:5]#[N:6].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.O1CCCC1>C(OCC)C>[O:10]1[CH2:11][CH2:12][N:7]([CH2:2][CH2:3][CH2:4][C:5]#[N:6])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
DISTILLATION
|
Details
|
by vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |